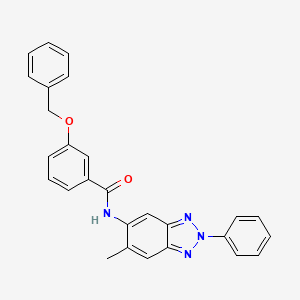
3-(benzyloxy)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential biological and medicinal applications. This compound is commonly referred to as BMBT and is a benzotriazole derivative. BMBT has been synthesized using various methods, and its unique structure has led to its investigation as a potential therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of BMBT is not fully understood. However, studies have suggested that BMBT may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth and inflammation. BMBT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BMBT has been shown to exhibit significant activity against cancer cells, with studies demonstrating its potential as a chemotherapeutic agent. BMBT has also been studied for its anti-inflammatory properties, with promising results. In addition, BMBT has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMBT in lab experiments is its unique structure, which allows for its use as a fluorescent probe for the detection of metal ions. In addition, BMBT has shown promising results as a chemotherapeutic agent and anti-inflammatory agent, making it a potential candidate for further investigation in these areas. One limitation of using BMBT in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the investigation of BMBT. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of BMBT for cancer treatment. Another area of interest is its potential as an anti-inflammatory agent, with studies needed to determine its efficacy and safety in this application. Additionally, further studies are needed to investigate the mechanism of action of BMBT and its potential as a fluorescent probe for the detection of metal ions.
Métodos De Síntesis
The synthesis of BMBT involves the reaction of 3-hydroxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide with benzyl bromide in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of BMBT. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and the concentration of the reagents.
Aplicaciones Científicas De Investigación
BMBT has been investigated for its biological and medicinal applications. It has been shown to exhibit significant activity against cancer cells, with studies demonstrating its potential as a chemotherapeutic agent. BMBT has also been studied for its anti-inflammatory properties, with promising results. In addition, BMBT has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-19-15-25-26(30-31(29-25)22-12-6-3-7-13-22)17-24(19)28-27(32)21-11-8-14-23(16-21)33-18-20-9-4-2-5-10-20/h2-17H,18H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAKCMRMKRTQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)
![methyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5152795.png)

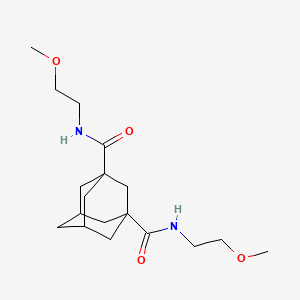
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)
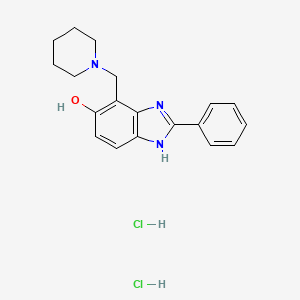
![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
![N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5152837.png)

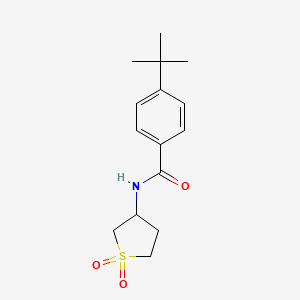
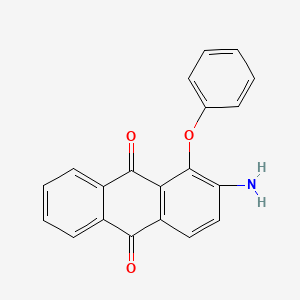
![2-{2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5152859.png)